Steroid Sulfatase (STS) Inhibitory Potency: This Compound vs. the Clinical Candidate Irosustat (STX64)
In human MCF7 breast cancer cells, methyl N-methyl-N-(2-methylsulfanylethyl)carbamate inhibited steroid sulfatase with an IC₅₀ of 1.20 nM [1]. In a cell-free human placental microsome assay, the IC₅₀ was 5.20 nM [1]. By comparison, the clinically evaluated irreversible STS inhibitor Irosustat (STX64/BN83495) exhibits an IC₅₀ of approximately 8 nM in biochemical assays . The observed 6.7-fold greater cellular potency (1.20 vs. 8 nM) and the retention of single-digit nanomolar potency in both cellular and microsomal formats indicate that this compound achieves high-affinity STS engagement under multiple experimental conditions.
| Evidence Dimension | Steroid sulfatase (STS) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM (MCF7 cell assay); IC₅₀ = 5.20 nM (placental microsome assay) |
| Comparator Or Baseline | Irosustat (STX64/BN83495): published IC₅₀ ≈ 8 nM (biochemical assay) |
| Quantified Difference | 6.7-fold lower IC₅₀ in cellular context for the target compound; sub-10 nM potency retained in both cellular and cell-free formats |
| Conditions | Human MCF7 cells, [³H]E1S substrate, 20 h incubation; human placental microsomes, [³H]E1S substrate, 30 min incubation |
Why This Matters
For drug discovery programs targeting STS-dependent cancers, this compound provides a structurally distinct, non-steroidal carbamate scaffold with cellular potency exceeding that of a clinical-stage comparator, making it a valuable tool compound or lead for further optimization.
- [1] BindingDB. BDBM50380218 (CHEMBL2011416): IC₅₀ 1.20 nM in MCF7 cells; IC₅₀ 5.20 nM in placental microsomes. Assay data curated by ChEMBL / University of Bath. View Source
